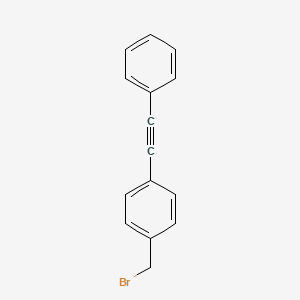

1-(Bromomethyl)-4-(phenylethynyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H11Br |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

1-(bromomethyl)-4-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C15H11Br/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,12H2 |

InChI Key |

YWJQWQKNHTWBCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromomethyl 4 Phenylethynyl Benzene and Precursors

Regioselective Bromomethylation Strategies

This approach begins with a precursor such as 4-methyl-diphenylacetylene (4-methyltolane) and focuses on the selective bromination of the benzylic methyl group. The primary challenge is to achieve high regioselectivity, targeting the benzylic C-H bonds, which are weakened due to the resonance stabilization of the resulting benzylic radical, without affecting the aromatic rings or the alkyne. libretexts.org

Radical bromination is a cornerstone method for functionalizing benzylic positions. The Wohl-Ziegler reaction, which traditionally uses N-Bromosuccinimide (NBS), is particularly well-suited for this transformation. scientificupdate.com

The reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.comchadsprep.com The key to the selectivity of NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction. libretexts.orgyoutube.com This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) that are generated during the propagation step. libretexts.orgyoutube.com This low concentration of Br₂ favors the radical chain pathway over competitive electrophilic addition to the alkyne or electrophilic aromatic substitution. chadsprep.comyoutube.com

The mechanism proceeds via a radical chain reaction: ucalgary.ca

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates the initial radical species. chemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-methyltolane, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to yield the desired 1-(bromomethyl)-4-(phenylethynyl)benzene and a new bromine radical, which continues the chain. chemistrysteps.comyoutube.com

Termination: The reaction concludes when radical species combine. ucalgary.ca

The selectivity for the benzylic position over other positions is high due to the stability of the intermediate benzylic radical. youtube.com

| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methyl-biphenyl-2'-carboxylic acid | NBS | AIBN | Methyl acetate | 82.5% | google.com |

| Toluene Derivatives | NBS | Visible Light (40 W) | Water | Good to Excellent | researchgate.net |

| 4-Methylbiphenyl derivatives | NBS or DDH* | AIBN or Benzoyl Peroxide | Methyl acetate | 85% | google.com |

| Hexamethyl-1,4-dihydropyridines | Pyridinium bromide–perbromide | Not specified | Ethyl acetate | Optimal | nih.gov |

NBS: N-Bromosuccinimide; DDH: N,N'-Dibromo-5,5-dimethylhydantoin; AIBN: Azobisisobutyronitrile.

An alternative to radical-initiated methods is the use of Lewis acids to catalyze benzylic bromination. This approach can offer milder reaction conditions and prevent competing reactions on the aromatic ring. scientificupdate.comnih.gov Zirconium(IV) chloride (ZrCl₄) has been identified as a particularly effective catalyst for the side-chain bromination of aromatic compounds using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Research has shown that the ZrCl₄/DBDMH system efficiently promotes benzylic bromination, proceeding through a radical generation pathway under mild conditions. nih.gov This is in contrast to Brønsted acids, which tend to promote electrophilic aromatic ring bromination. nih.gov The use of a Lewis acid can activate the brominating agent, facilitating the selective bromination of the benzylic position.

| Catalyst (mol%) | Brominating Agent | Solvent | Time (h) | Yield of Benzyl (B1604629) Bromide | Reference |

|---|---|---|---|---|---|

| ZrCl₄ (5) | DBDMH | CH₂Cl₂ | 0.5 | 99% | nih.gov |

| HfCl₄ (5) | DBDMH | CH₂Cl₂ | 2 | 99% | nih.gov |

| AlCl₃ (5) | DBDMH | CH₂Cl₂ | 2 | 95% | nih.gov |

| FeCl₃ (5) | DBDMH | CH₂Cl₂ | 2 | 94% | nih.gov |

| SnCl₄ (5) | DBDMH | CH₂Cl₂ | 3 | 89% | nih.gov |

All reactions performed with toluene and 0.5 equiv. DBDMH at room temperature.

Palladium-Catalyzed Cross-Coupling for Phenylethynyl Moiety Introduction

This synthetic route involves forming the carbon-carbon triple bond as a key step, using a precursor that already contains the bromomethyl group, such as 1-(bromomethyl)-4-iodobenzene. The Sonogashira cross-coupling reaction is the premier method for this transformation. nih.gov

The Sonogashira reaction couples a terminal alkyne (in this case, phenylacetylene) with an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base like triethylamine (B128534) or piperidine. nih.govorganic-chemistry.org

The catalytic cycle is understood to involve two interconnected cycles for palladium and copper. libretexts.org The palladium cycle includes:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-(bromomethyl)-4-iodobenzene).

Transmetalation: A copper(I) acetylide, formed from the reaction of the terminal alkyne, copper(I), and the amine base, transfers the alkynyl group to the palladium complex.

Reductive Elimination: The desired diarylalkyne product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides, which are more reactive than chlorides. wikipedia.org This difference can be exploited for selective couplings on di-halogenated substrates. libretexts.orgwikipedia.org

Significant research has focused on optimizing the Sonogashira reaction to improve yields, reduce catalyst loading, and employ more environmentally benign conditions. kaust.edu.sa Key parameters for optimization include the choice of palladium source, the use of a copper co-catalyst, the base, and the solvent.

Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org While effective, efforts have been made to develop more active systems that allow for lower catalyst loadings, sometimes down to parts-per-million (ppm) levels. organic-chemistry.org

Copper-free Sonogashira protocols have also been developed to avoid the formation of diyne homocoupling byproducts and to simplify purification. nih.govorganic-chemistry.org These systems often require carefully designed ligands or different reaction conditions. Optimization studies have shown that catalyst loading can be significantly reduced by adjusting temperature and base concentration. For instance, near-quantitative yields can be achieved with catalyst concentrations as low as 0.025 mol% by increasing the temperature. kaust.edu.sa

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | Et₃N | Not specified | Room Temp | 95% | libretexts.org |

| Aryl Iodides/Bromides | Phenylacetylene | Dipyridylpalladium complex | TBAA | NMP | Room Temp | High | wikipedia.org |

| Aryl Chlorides | Terminal Alkynes | Pd(II) β-oxoiminatophosphane complex | Piperidine | Solvent-free | 40–50 °C | High | organic-chemistry.org |

| Aryl Iodide | Propiolic Acid | Pd₂(dba)₃ / dppf | TBAF | Not specified | Stepwise Temp | Good | organic-chemistry.org |

| Iodobenzene | Phenylacetylene | Pd@CGO monolith | Not specified | Not specified | Cu-free, Ligand-free | Very High | nih.gov |

TBAA: Tetra-n-butylammonium acetate; NMP: N-methylpyrrolidinone; dba: Dibenzylideneacetone; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; TBAF: Tetrabutylammonium fluoride; CGO: Graphene oxide.

The ligands coordinated to the palladium center play a pivotal role in the catalyst's stability and reactivity. libretexts.org The design and selection of ligands are critical for achieving high efficiency, especially in challenging couplings involving less reactive aryl chlorides or in copper-free systems.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as highly effective alternatives to phosphines. libretexts.org They are strong σ-donor ligands that form stable complexes with palladium, leading to robust catalysts that can facilitate difficult couplings, including those of aryl chlorides and reactions in aqueous media. libretexts.orgwikipedia.org

The combination of bulky and electron-rich properties in a ligand is often key to achieving the most efficient Sonogashira couplings. libretexts.org

| Ligand Type | Example Ligand | Key Feature | Application/Advantage | Reference |

|---|---|---|---|---|

| Monodentate Phosphine | P(t-Bu)₃ | Bulky, electron-rich | Enables room-temperature coupling of aryl bromides. | organic-chemistry.org |

| Bidentate Phosphine | dppp | Chelating | Controls regioselectivity in reactions with multiple reactive sites. | acs.org |

| Nitrogen Ligands | Dipyrimidyl or Dipyridyl | Good complexation with Pd | Effective in copper-free couplings. | wikipedia.org |

| N-Heterocyclic Carbene (NHC) | IMes, IPr | Strong σ-donor | High stability; effective for coupling aryl chlorides and in copper-free systems. | libretexts.org |

| Specialized Ligands | β-oxoiminatophosphane | Air-stable complex | Allows for ultralow catalyst loadings under mild, copper-free conditions. | organic-chemistry.org |

Sonogashira Coupling Protocols for Aryl Halide Precursors

Solvent Effects and Green Chemistry Considerations in Sonogashira Synthesis

The Sonogashira cross-coupling reaction is a cornerstone for the formation of the carbon-carbon bond between the aryl halide and the terminal alkyne, central to the synthesis of this compound precursors. libretexts.orgwikipedia.org The choice of solvent plays a critical role in the reaction's efficiency, selectivity, and environmental impact. nih.gov

Traditional Sonogashira reactions often employ polar aprotic solvents like dimethylformamide (DMF), which are effective but pose environmental and health concerns. nih.gov Consequently, a significant research effort has been directed towards developing greener alternatives. One successful approach involves the use of a mixture of water and poly(ethylene glycol) (PEG-2000) with a PdCl2(PPh3)2 catalyst. This system allows the reaction to proceed at room temperature under atmospheric pressure and facilitates easy recycling and reuse of the catalyst system. yau-awards.com Another promising green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable biomass sources. nih.gov Copper-free and amine-free Sonogashira reactions have been successfully carried out in 2-MeTHF at room temperature, offering a more environmentally benign protocol. nih.govnih.gov

Furthermore, solvent-free Sonogashira coupling has been achieved using high-speed ball milling. organic-chemistry.org This mechanochemical approach can successfully couple iodo- and bromo-substituted aromatics with terminal alkynes, eliminating the need for bulk solvents altogether. organic-chemistry.org In some cases, the copper vial and ball used in the milling process can even act as the catalyst, further simplifying the reaction setup. organic-chemistry.org

The polarity of the solvent can also influence the regioselectivity of the Sonogashira coupling by affecting the solvation and stability of intermediates and catalysts. nih.gov The proper selection of a solvent not only impacts the reaction rate and yield but also aids in product separation and catalyst longevity. nih.gov

Table 1: Solvent Systems in Sonogashira Coupling

| Solvent System | Catalyst/Conditions | Key Advantages |

|---|---|---|

| Water and PEG-2000 | PdCl2(PPh3)2, Et3N, 25°C | Recyclable catalyst, mild conditions, excellent yields yau-awards.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Pd(CH3CN)2Cl2, cataCXium A, Cs2CO3, RT | Green solvent, copper-free, amine-free nih.govnih.gov |

| Solvent-Free (Ball Milling) | Pd/Cu catalyst or Cu vial/ball | Eliminates bulk solvent, high yields organic-chemistry.org |

| Dimethylformamide (DMF) | Traditional Pd/Cu catalysts | Effective for a wide range of substrates nih.gov |

Sequential Functionalization Strategies for Ortho- and Para-Substituted Benzene (B151609) Derivatives

The synthesis of specifically substituted derivatives of this compound often requires careful planning of the order of functional group introduction. The directing effects of the substituents on the benzene ring are paramount in achieving the desired regiochemistry. masterorganicchemistry.comyoutube.com

For para-substituted compounds like the target molecule, the synthesis typically begins with a para-disubstituted benzene. A common strategy involves the Sonogashira coupling of a para-substituted aryl halide with phenylacetylene. For instance, the coupling of 1-bromo-4-iodobenzene (B50087) with trimethylsilylacetylene (B32187) (with in-situ deprotection) can yield bis(4-bromophenyl)acetylene. wikipedia.org To synthesize the target molecule, one could start with 1-bromo-4-methylbenzene, perform a Sonogashira coupling with phenylacetylene to form 4-methyl-1-(phenylethynyl)benzene, and then introduce the bromomethyl group via radical bromination. researchgate.net

The directing effects of the substituents dictate the order of reactions. Ortho- and para-directing groups, such as alkyls, ethers, and halogens, will direct incoming electrophiles to these positions. masterorganicchemistry.comchemistrysteps.com Meta-directing groups, like nitro or acyl groups, will direct electrophiles to the meta position. masterorganicchemistry.com When a benzene ring has two substituents, the more activating group generally controls the position of the next substitution. chemistrysteps.com

For the synthesis of ortho- or other polysubstituted analogues, a triazene (B1217601) group can be employed as a directing group to achieve highly regioselective ortho,ortho'-diborylation of aromatic compounds. nih.gov This allows for the sequential introduction of different functional groups. Furthermore, the synthesis of sterically hindered ortho/ortho'-substituted 1,1-diarylethylenes has been accomplished through the cross-coupling of N-tosylhydrazones with aryl halides, demonstrating that even sterically demanding substitutions can be achieved with the right catalytic system. nih.govorganic-chemistry.org

Stereochemical Control in Synthetic Pathways Leading to this compound Analogues

While this compound itself is not chiral, the synthesis of its chiral analogues presents an interesting synthetic challenge. Achieving stereochemical control requires the introduction of a chiral element, which can be a stereocenter or an axis of chirality (atropisomerism).

The direct asymmetric synthesis of the target molecule's analogues could be approached through several strategies. For analogues with a stereocenter, for example at the benzylic position, one could envision an asymmetric reduction of a corresponding ketone precursor. More advanced methods involve the enantioselective synthesis of 1,1-diarylalkanes, which share a similar structural motif. One such method involves a one-pot sequential coupling of benzylamines, boronic esters, and aryl iodides, where the use of an enantioenriched α-substituted benzylamine (B48309) leads to the formation of 1,1-diarylalkanes with high stereospecificity. nih.gov

For analogues exhibiting atropisomerism, which arises from hindered rotation around a single bond, the focus is on the synthesis of axially chiral biaryls. nih.govnih.govyau-awards.com These are typically highly substituted to restrict free rotation. Strategies for their enantioselective synthesis include:

Dynamic Kinetic Resolution: This can be achieved through biocatalytic methods, where enzymes like lipases can resolve racemic mixtures of conformationally stable biaryls. nih.gov Another approach involves the atropselective O-alkylation of racemic 1-aryl-2-tetralones using a chiral quinidine-derived ammonium (B1175870) salt as a phase-transfer catalyst. documentsdelivered.com

Asymmetric Cross-Coupling Reactions: The Suzuki-Miyaura reaction, when employing novel chiral anionic ligands, has been shown to produce biaryl atropisomers with high enantiomeric purity through distal ionic interactions. yau-awards.com Similarly, Pd-catalyzed asymmetric Buchwald-Hartwig amination can be used to synthesize N-C axially chiral biaryls with excellent enantioselectivities. researchgate.net

It is important to note that these strategies would require significant modification of the parent structure of this compound to introduce the necessary functional groups and steric bulk to enable chirality and stereochemical control.

Microwave-Assisted and Flow Chemistry Applications in Synthesis of Related Structures

Modern synthetic technologies like microwave-assisted synthesis and continuous flow chemistry offer significant advantages in terms of reaction speed, efficiency, safety, and scalability for the synthesis of this compound and its analogues. nih.govrsc.orgacs.org

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed to accelerate Sonogashira coupling reactions, significantly reducing reaction times from hours to minutes. organic-chemistry.orgrsc.org This technique has been applied to a broad range of aryl halides and terminal alkynes, including the synthesis of polysubstituted aromatic alkynes in water, making the process more environmentally friendly. rsc.org Microwave heating can also be used for the radical benzylic bromination of substituted toluenes, a key step in converting 4-(phenylethynyl)toluene to the target compound. researchgate.netrsc.org This method offers a faster and often higher-yielding alternative to conventional heating. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Sonogashira Coupling | Hours to days, often requires anhydrous conditions | 5-25 minutes, can be performed in water organic-chemistry.orgrsc.org |

| Benzylic Bromination | Several hours with photochemical or thermal initiation | Less than 2 hours, improved yields rsc.org |

Flow Chemistry:

Continuous flow chemistry provides excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability. acs.orgmpg.de This technology is particularly well-suited for hazardous reactions or those involving gaseous reagents. researchgate.net

Flow reactors have been utilized for Sonogashira coupling reactions, allowing for safe and efficient production. nih.gov A continuous-flow setup for the Sonogashira coupling of substituted iodobenzenes and aryl acetylenes using a solid-supported palladium catalyst has been demonstrated to be effective. nih.gov Furthermore, photochemical bromination in a continuous-flow reactor has been developed and scaled up, offering a safer and more robust alternative to traditional batch methods that use hazardous thermal initiators. acs.org The development of a continuous flow process for the synthesis of this compound would involve the integration of a Sonogashira coupling module followed by a flow bromination module, potentially with in-line purification steps. acs.org

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 4 Phenylethynyl Benzene

Reactivity of the Benzylic Bromide Moiety

The benzylic bromide group is the primary site of reactivity in 1-(bromomethyl)-4-(phenylethynyl)benzene. Its enhanced reactivity compared to a simple alkyl bromide is due to the adjacent benzene (B151609) ring, which can stabilize both transition states and intermediates through resonance. This allows the compound to participate readily in a variety of reactions, including nucleophilic substitutions and cross-coupling processes.

Nucleophilic substitution is a fundamental reaction class for benzylic halides. libretexts.org The reaction mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, or a mixture of both, depending on the reaction conditions, the solvent, and the nature of the nucleophile.

Sₙ1 Pathway : This pathway involves the formation of a benzylic carbocation intermediate. The phenylethynylphenyl group can stabilize this positive charge through resonance, making the Sₙ1 route viable, especially in polar, protic solvents.

Sₙ2 Pathway : As a primary halide, the bromomethyl group is sterically accessible for backside attack by a nucleophile. This bimolecular process, which proceeds with an inversion of configuration if the carbon were chiral, is favored by strong nucleophiles in polar, aprotic solvents. libretexts.org

The dual reactivity allows for precise control over reaction outcomes by tuning the experimental conditions.

The facile displacement of the bromide ion allows for the introduction of a wide array of functional groups containing heteroatoms such as oxygen, nitrogen, and sulfur. This versatility is crucial for synthesizing derivatives with tailored electronic and structural properties. For instance, benzylic bromides can undergo nucleophilic substitution with sodium azide (B81097) in a one-pot process to form benzylic azides, which can then be used in subsequent reactions like copper-catalyzed cycloadditions. nih.gov This reaction provides an efficient route to nitrogen-containing heterocyclic compounds.

Below is a table summarizing potential nucleophilic substitution reactions to introduce various heteroatom-containing groups.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Oxygen | Sodium Hydroxide (NaOH) | -CH₂OH | Alcohol |

| Sodium Alkoxide (NaOR) | -CH₂OR | Ether | |

| Sodium Carboxylate (RCOONa) | -CH₂OOCR | Ester | |

| Nitrogen | Sodium Azide (NaN₃) | -CH₂N₃ | Azide |

| Ammonia (NH₃) | -CH₂NH₂ | Primary Amine | |

| Phthalimide anion | -CH₂-N(CO)₂C₆H₄ | Phthalimide (Gabriel Synthesis) | |

| Sulfur | Sodium Hydrosulfide (NaSH) | -CH₂SH | Thiol |

| Sodium Thiolate (NaSR) | -CH₂SR | Thioether (Sulfide) |

The reaction of this compound with tertiary amines is a classic example of an Sₙ2 reaction known as the Menschutkin reaction. nih.gov This reaction leads to the formation of quaternary ammonium (B1175870) salts, which are permanently charged ionic compounds. wikipedia.orgmdpi.com The process involves the nucleophilic attack of the lone pair of the tertiary amine on the electrophilic carbon of the bromomethyl group, displacing the bromide ion. nih.gov The reaction can be carried out in various solvents, including water or water-containing organic solvents, to produce the desired salts. google.com

Similarly, reaction with tertiary phosphines, such as triphenylphosphine (B44618), yields the corresponding phosphonium (B103445) salt. libretexts.org This reaction is also an Sₙ2 displacement and is the first step in the synthesis of Wittig reagents. libretexts.orglibretexts.org These charged species are important as phase-transfer catalysts, intermediates for further transformations, and as materials with unique electronic properties.

| Nucleophile | Reagent Example | Charged Species Formed | Product Class |

| Nitrogen | Trimethylamine (N(CH₃)₃) | -CH₂N⁺(CH₃)₃ Br⁻ | Quaternary Ammonium Salt |

| Pyridine (C₅H₅N) | -CH₂N⁺C₅H₅ Br⁻ | Pyridinium Salt | |

| Phosphorus | Triphenylphosphine (P(C₆H₅)₃) | -CH₂P⁺(C₆H₅)₃ Br⁻ | Quaternary Phosphonium Salt |

While the aryl-alkyne portion of the molecule is often used in Sonogashira-type cross-coupling, the bromomethyl group offers a distinct reaction handle for forming new carbon-carbon bonds, enabling the extension of the molecule's framework from the benzylic position.

The bromomethyl group can participate in palladium-catalyzed cross-coupling reactions, although this is less common than for aryl or vinyl halides. These reactions typically involve the coupling of the benzylic halide with an organometallic reagent, such as an organoboron compound (Suzuki coupling) or an organotin compound (Stille coupling). Palladium catalysts with specific ligands, such as Xantphos, have been shown to be effective in the cross-coupling of benzylic halides with Grignard reagents. amazonaws.com This methodology allows for the formation of diarylmethanes or other alkylated products, connecting the phenylethynylphenyl scaffold to other molecular fragments.

The bromomethyl group serves as a valuable precursor for the generation of highly reactive intermediates like carbenes and ylides.

Ylide Generation : The most common application in this area is the synthesis of phosphorus ylides for the Wittig reaction. libretexts.orgmasterorganicchemistry.com As previously mentioned, this compound can react with triphenylphosphine to form a stable phosphonium salt. libretexts.org Subsequent treatment of this salt with a strong base, such as n-butyllithium or sodium amide, deprotonates the benzylic carbon to generate a phosphorus ylide. libretexts.orgmasterorganicchemistry.com This nucleophilic ylide can then react with an aldehyde or ketone to convert the carbonyl group into a carbon-carbon double bond, attaching a new substituent to the molecule via an alkene linker. libretexts.orglibretexts.org

Carbene Generation : While less frequent, benzylic halides can be precursors to carbenes. Treatment of the bromomethyl compound with a very strong, sterically hindered base could potentially induce α-elimination (loss of HBr from the same carbon atom) to generate the corresponding phenylcarbene derivative. This highly reactive intermediate could then undergo characteristic carbene reactions such as cyclopropanation with alkenes or insertion into C-H bonds. The generation of carbenes from monohalo precursors is challenging, but related transformations, such as the generation of dichlorocarbene (B158193) from chloroform, illustrate the principle of α-elimination. wikipedia.org

Cross-Coupling Reactions Involving the Bromomethyl Group

Reactivity of the Phenylethynyl Moiety

The terminal alkyne of this compound is a hub of chemical reactivity. Its linear, sp-hybridized carbon atoms are electron-rich and accessible for a range of addition and coupling reactions. The following subsections detail the most significant transformations involving this functional group.

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. rsc.org The terminal alkyne is a premier functional group for these transformations, particularly for the formation of 1,2,3-triazole rings, which are stable and valuable linkers in medicinal chemistry and materials science. researchgate.netresearchgate.net

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the most prominent click reaction, forming 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. rsc.orgscispace.com The reaction involves the cycloaddition of a terminal alkyne and an organic azide, catalyzed by a copper(I) species. researchgate.net

For this compound, the CuAAC reaction can be employed in two main ways. The most common approach involves modifying the highly reactive bromomethyl group prior to the cycloaddition. The benzylic bromide can be readily converted into an azide derivative, 1-(azidomethyl)-4-(phenylethynyl)benzene , through a nucleophilic substitution reaction with sodium azide. uobaghdad.edu.iq This bifunctional intermediate, possessing both an azide and an alkyne, can then undergo CuAAC. For instance, it can be dimerized or reacted with other mono-alkynes to create complex molecular architectures.

Alternatively, the terminal alkyne of this compound can react directly with a separate organic azide. The resulting triazole product retains the bromomethyl group, which is available for subsequent post-functionalization, such as quaternization or substitution reactions.

The reaction is typically performed using a Cu(I) source, which can be a salt like CuI or generated in situ from the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.govnih.gov

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Solvent | Temperature (°C) | Reactants | Product Type |

|---|---|---|---|---|

| CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | This compound, Benzyl (B1604629) Azide | 1-Benzyl-4-(4-(bromomethyl)phenyl)-1H-1,2,3-triazole |

| CuI, DIPEA | THF | Room Temperature | 1-(Azidomethyl)-4-(phenylethynyl)benzene, Phenylacetylene (B144264) | 1-((4-(Phenylethynyl)phenyl)methyl)-4-phenyl-1H-1,2,3-triazole |

This table presents plausible reaction schemes based on established CuAAC protocols. uobaghdad.edu.iqnih.gov

While CuAAC is highly efficient, the potential for residual copper contamination can be a concern for biological applications. This has driven the development of metal-free click chemistry alternatives. nih.gov

One major metal-free route is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at room temperature without a metal catalyst. nih.govnih.gov To utilize this method with the subject compound, the phenylethynyl moiety would first need to be converted into a strained cyclooctyne derivative, a synthetically challenging multi-step process. nih.gov

A more direct, albeit less efficient, metal-free route is the original Huisgen 1,3-dipolar cycloaddition , which occurs under thermal conditions. Reacting this compound with an azide at elevated temperatures (typically >100 °C) can yield the desired triazole. scispace.com However, this reaction generally requires harsh conditions and, critically, produces a mixture of 1,4- and 1,5-disubstituted regioisomers, which often necessitates difficult purification steps. nih.gov

Beyond cycloadditions, the phenylethynyl group is susceptible to a variety of other transition metal-catalyzed transformations that install new functional groups and build molecular complexity.

Hydration of the terminal alkyne in this compound would lead to the formation of a ketone, specifically 1-(4-(bromomethyl)phenyl)-2-phenylethan-1-one . This transformation is typically catalyzed by mercury(II) salts, but due to toxicity concerns, catalysts based on gold, platinum, or ruthenium are now preferred. Gold catalysts, in particular, are highly effective for the hydration of terminal alkynes, proceeding via a π-activation mechanism. The reaction follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon of the alkyne, leading to the ketone product after tautomerization of the initial enol intermediate.

Hydroamination , the addition of an N-H bond across the alkyne, can produce enamines or imines. The regioselectivity of this reaction is highly dependent on the catalyst and substrates used. For terminal alkynes like the one in the title compound, intermolecular hydroamination with primary or secondary amines, often catalyzed by ruthenium, rhodium, or gold complexes, can yield the corresponding enamine or imine products after isomerization. These products are versatile intermediates in organic synthesis.

Table 2: Potential Catalysts for Alkyne Functionalization

| Reaction | Catalyst | Typical Conditions | Expected Product |

|---|---|---|---|

| Hydration | AuCl₃/PPh₃ | Acetonitrile/H₂O, 80 °C | 1-(4-(Bromomethyl)phenyl)-2-phenylethan-1-one |

This table illustrates potential catalytic systems based on known transformations of related diarylacetylenes.

The bifunctional nature of this compound makes it an attractive AB-type monomer for the synthesis of conjugated polymers, specifically derivatives of poly(p-phenylene ethynylene) (PPE) . rsc.orgresearchgate.net These materials are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. bu.edu.eg

Several polymerization strategies could be envisioned:

Sonogashira Polycondensation : The monomer could first be self-coupled under Sonogashira conditions, although controlling this polymerization can be challenging. A more controlled approach would involve converting the bromomethyl group to a more suitable functionality for a different type of polymerization after an initial Sonogashira-based oligomerization.

Gilch Polymerization : The Gilch route is a common method for producing poly(p-phenylene vinylene)s (PPVs) from bis(halomethyl)benzene monomers via a base-induced elimination. bu.edu.eg While not directly applicable to forming a PPE, a modified approach could potentially be developed.

Alkyne Metathesis Polymerization : This method uses molybdenum or tungsten catalysts to polymerize alkynes. researchgate.net It offers a powerful route to well-defined PPEs.

The presence of the bromomethyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties (e.g., solubility, electronic characteristics) after the main chain has been formed.

Electrophilic and Nucleophilic Additions to the Alkyne Triple Bond

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. However, compared to alkenes, alkynes are generally less reactive towards electrophiles due to the greater s-character of the sp-hybridized carbons, which holds the electrons more tightly, and the formation of a less stable vinylic carbocation intermediate. openstax.org

Electrophilic Addition:

A classic example of an electrophilic addition is hydrohalogenation , the addition of hydrogen halides (e.g., HBr or HCl) across the triple bond. pressbooks.pubyoutube.com The reaction proceeds through a two-step mechanism. pressbooks.pub In the first step, the alkyne's pi electrons attack the electrophilic proton of the hydrogen halide, leading to the formation of a vinylic carbocation intermediate. pressbooks.pubmasterorganicchemistry.com This initial protonation follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. In the case of the internal alkyne in this compound, the regioselectivity will be influenced by the electronic effects of the substituted phenyl groups, with the carbocation forming on the carbon that is better able to stabilize the positive charge. The subsequent step involves the nucleophilic attack of the halide ion on the carbocation, yielding a vinyl halide. masterorganicchemistry.com If a second equivalent of the hydrogen halide is used, a further addition can occur to produce a geminal dihalide.

Bromination is another important electrophilic addition reaction. libretexts.orglibretexts.org The reaction of this compound with bromine (Br₂) would likely proceed through a bromonium ion intermediate, similar to the mechanism for alkenes. libretexts.org The nucleophilic attack by a bromide ion on the bromonium ion would result in the formation of a dibromoalkene. The stereochemistry of this addition is typically anti, leading to the formation of the trans-isomer. With an excess of bromine, a tetra-bromoalkane can be formed. libretexts.org

Nucleophilic Addition:

While less common than electrophilic additions for simple alkynes, nucleophilic additions to the triple bond of this compound can be facilitated by the presence of the electron-withdrawing groups on the aromatic rings, which can polarize the alkyne. For instance, the addition of thiols (thioalkylation) to alkynes can occur, often catalyzed by a base or a transition metal. In a base-catalyzed reaction, the thiol is deprotonated to form a more nucleophilic thiolate anion, which then attacks one of the sp-hybridized carbons of the alkyne. Protonation of the resulting vinylic carbanion yields a vinyl sulfide. The regioselectivity of this addition would also be influenced by the electronic and steric factors of the substituents.

The following table provides a summary of representative electrophilic and nucleophilic addition reactions involving the alkyne moiety of this compound.

| Reaction Type | Reagent | Intermediate | Product |

| Hydrobromination | HBr | Vinylic Carbocation | Vinyl Bromide |

| Bromination | Br₂ | Bromonium Ion | Dibromoalkene |

| Thiol Addition | R-SH (in base) | Vinylic Carbanion | Vinyl Sulfide |

Derivatization Strategies and Molecular Architecture Design Utilizing 1 Bromomethyl 4 Phenylethynyl Benzene

Synthesis of Molecular Scaffolds for Advanced Organic Materials

The core structure of 1-(bromomethyl)-4-(phenylethynyl)benzene serves as a foundational scaffold for advanced organic materials with applications in electronics and photonics. The extended π-conjugation of the phenylethynylbenzene unit is a key feature in the design of materials with specific electronic and optical properties.

Derivatives of 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), which can be synthesized from precursors like this compound, have been investigated for their use in liquid crystals (LCs). By introducing various substituents, researchers have synthesized BPEB derivatives with high optical anisotropy (Δn) and acceptable dielectric anisotropy (Δε). researchgate.netnih.gov These properties are crucial for the development of blue phase liquid crystals, which are promising for next-generation displays with fast response times. researchgate.netnih.gov

Furthermore, theoretical studies have explored the potential of 1,4-bis(phenylethynyl)benzene derivatives as molecular semiconductors. nih.gov By computationally screening a large set of these derivatives with different donor and acceptor moieties, researchers can predict their electronic properties, such as ionization potential, electron affinity, and reorganization energy. nih.gov This virtual design approach allows for the identification of promising candidates for p-type, n-type, or ambipolar organic semiconductors, which are the fundamental components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The flexibility of organic materials is a critical aspect of their application in modern electronic devices. Research on a 1,4-bis(phenylethynyl)benzene butyl ester has shown that these organic crystals can exhibit mechanical flexibility. nih.gov This property, which is more commonly associated with polymers, is rare in small-molecule organic materials and opens up possibilities for their use in flexible electronics. nih.gov

Construction of Conjugated Systems and Oligomers

The reactive bromomethyl group of this compound allows for its incorporation into larger conjugated systems and oligomers, which are of significant interest for their electronic and photophysical properties.

Phenyleneethynylene (PPE) Analogues and Extended π-Systems

Phenyleneethynylene (PPE) structures are a well-studied class of conjugated materials. The iterative Sonogashira coupling reaction is a common method for the synthesis of PPE oligomers and polymers. While this compound itself is more suited for post-polymerization functionalization or as a chain-end modifier due to the reactive bromomethyl group, its core structure is central to PPEs. For instance, longer oligomers like 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) have been synthesized, demonstrating the extension of the π-conjugated system. acs.org The synthesis of such molecules often involves the coupling of iodo- and ethynyl-functionalized phenylethynylbenzene precursors. acs.org

The electronic properties of these extended π-systems are highly tunable. The absorption and emission wavelengths, as well as the quantum yields, can be modified by changing the length of the conjugated chain and by adding various substituent groups to the phenyl rings.

Incorporation into Dendrimeric and Polymeric Architectures

The principles of dendrimer and polymer synthesis can be applied to create complex architectures based on the this compound framework. Dendrimers are highly branched, monodisperse macromolecules with a central core, branching units, and terminal groups. nih.gov The synthesis of dendrimers can be achieved through divergent or convergent approaches. nih.govyoutube.com In a conceptual divergent synthesis, a core molecule could be reacted with multiple equivalents of a molecule like this compound, followed by further reactions at the terminal phenylethynyl groups to build up subsequent generations.

Poly(p-phenyleneethynylene)s (PPEs) are polymers consisting of alternating phenylene and ethynylene units. researchgate.netresearchgate.netwikipedia.orgphysicsjournal.net The synthesis of these polymers can be achieved through various methods, including alkyne metathesis and transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net While the direct polymerization of this compound might be complicated by the reactive bromomethyl group, it could be incorporated as a comonomer or used to functionalize a pre-formed polymer. The introduction of such a reactive handle allows for post-polymerization modification, enabling the attachment of other functional groups or cross-linking of the polymer chains.

Hyperbranched polymers, which are structurally related to dendrimers but are typically synthesized in a one-pot reaction, are another class of materials where phenylethynylbenzene units can be incorporated. For example, hyperbranched poly(p-phenylene vinylene) (PPV) derivatives have been synthesized and shown to have good solubility, thermal stability, and interesting photophysical properties. nih.gov A similar approach could be envisioned for the synthesis of hyperbranched PPEs using monomers derived from this compound.

Design of Supramolecular Building Blocks

The rigid and directional nature of the phenylethynylbenzene unit makes it an excellent component for the design of supramolecular architectures. These are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

A notable example is the self-assembly of C6-symmetric hexakis(phenylethynyl)benzene (B13386051) derivatives into stable supramolecular helical structures. researchgate.net In this work, chiral alanine (B10760859) moieties were attached to the periphery of a hexakis(phenylethynyl)benzene core. researchgate.net The resulting molecules self-assemble through hydrogen bonding and π-π stacking to form well-defined helical columns. researchgate.net These helical structures exhibit unique fluorescence properties, such as excimer emission, which is a result of the close proximity of the aromatic chromophores within the assembly. researchgate.net

This principle can be extended to derivatives of this compound. By replacing the bromine atom with a functional group capable of participating in specific non-covalent interactions (e.g., a hydrogen bond donor/acceptor or a metal-coordinating ligand), this compound can be transformed into a versatile supramolecular building block. The programmed self-assembly of these building blocks could lead to the formation of a variety of well-ordered nanostructures, such as fibers, sheets, and gels, with potential applications in sensing, catalysis, and materials science.

Functionalization for Bioconjugation Research (Conceptual Framework)

The development of efficient and specific methods for labeling biomolecules is a cornerstone of chemical biology and diagnostics. The reactive bromomethyl group and the alkyne functionality of this compound provide a conceptual basis for its use in bioconjugation.

The bromomethyl group is a reactive electrophile that can undergo nucleophilic substitution reactions with various nucleophiles present in biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues. This type of reaction, often referred to as haloalkane dehalogenation, can be used to covalently attach the phenylethynylbenzene moiety to proteins and other biological macromolecules. acs.org

The alkyne group, on the other hand, is a key component in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions are highly efficient, specific, and can be performed under biocompatible conditions. nih.govnih.gov In a conceptual bioconjugation strategy, a biomolecule could be first modified with an azide-containing linker. Subsequent reaction with this compound (or a derivative where the bromo group is replaced with a suitable reporter or effector molecule) via CuAAC or SPAAC would lead to the formation of a stable triazole linkage, effectively labeling the biomolecule.

The combination of the reactive bromomethyl group and the alkyne functionality in a single molecule offers the potential for dual or sequential functionalization, further expanding the possibilities for creating complex bioconjugates for applications in diagnostics, imaging, and targeted therapy. google.com

Development of Precursors for Carbon-Rich Materials

Carbon-rich materials, such as graphene, carbon nanotubes, and polycyclic aromatic hydrocarbons (PAHs), are of immense interest due to their exceptional electronic, mechanical, and thermal properties. The high carbon content and aromatic nature of this compound make it a potential precursor for the synthesis of such materials.

The pyrolysis of organic compounds, particularly those with a high degree of unsaturation and aromaticity, is a common method for producing carbon materials. For instance, the pyrolysis of biomass can lead to the formation of PAHs, which can then serve as building blocks for larger carbon structures. researchgate.net

Conceptually, the pyrolysis of this compound or polymers derived from it could lead to the formation of graphitic carbon materials. The phenylethynyl units can act as templates for the formation of extended aromatic sheets through a series of cyclization and dehydrogenation reactions at high temperatures. The presence of the bromomethyl group could also influence the pyrolysis process, potentially acting as a source of radicals that can initiate polymerization and cross-linking reactions. While the direct conversion of this specific compound to high-quality graphene or carbon nanotubes would require significant research and optimization, its molecular structure provides a rational starting point for the exploration of new precursors for carbon-rich materials.

Advanced Spectroscopic and Computational Characterization Approaches for 1 Bromomethyl 4 Phenylethynyl Benzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-(bromomethyl)-4-(phenylethynyl)benzene derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure.

In the ¹H NMR spectrum, the protons of the bromomethyl group (–CH₂Br) typically present as a singlet around δ 4.5 ppm. The aromatic protons show complex multiplets in the range of δ 7.2–7.6 ppm. For instance, in 1-bromo-4-(phenylethynyl)benzene (B89151), the aromatic protons appear as a multiplet between δ 7.34-7.54 ppm. rsc.org Similarly, for 1-bromo-2-(phenylethynyl)benzene, the aromatic protons are observed in the range of δ 7.19-7.66 ppm. blogspot.com

The ¹³C NMR spectrum of 1-bromo-4-(phenylethynyl)benzene shows characteristic signals for the aromatic carbons between δ 122.22 and 133.01 ppm, with the alkyne carbons appearing at approximately δ 88.28 and 90.47 ppm. rsc.org For the 2-bromo isomer, the carbon signals are observed at δ 123.0-133.2 ppm, with the alkyne carbons at δ 88.0 and 94.0 ppm. blogspot.com

For more intricate derivatives, two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between different parts of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Phenylethynylbenzene Derivatives

| Compound | ¹H NMR (Aromatic) | ¹³C NMR (Aromatic) | ¹³C NMR (Alkyne) | Reference |

| 1-Bromo-4-(phenylethynyl)benzene | 7.34-7.54 (m, 9H) | 122.22, 122.45, 122.87, 128.39, 128.50, 131.58, 131.60, 133.01 | 88.28, 90.47 | rsc.org |

| 1-Bromo-2-(phenylethynyl)benzene | 7.19-7.66 (m, 9H) | 123.0, 125.4, 125.7, 127.0, 128.4, 128.7, 129.4, 131.7, 132.5, 133.2 | 88.0, 94.0 | blogspot.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by analyzing their vibrational modes.

The IR spectrum of 1-bromo-4-(phenylethynyl)benzene displays a characteristic peak for the C≡C stretch of the alkyne group. nih.gov Aromatic C-H stretching vibrations are typically observed around 3050 cm⁻¹. rsc.org The substitution pattern on the benzene (B151609) rings can be further investigated through the C-H out-of-plane bending vibrations. The C-Br stretching frequency is expected in the lower wavenumber region of the spectrum.

Raman spectroscopy is particularly useful for observing the symmetric C≡C stretching vibration, which may be weak in the IR spectrum. nih.gov

Table 2: Key IR Absorption Frequencies (cm⁻¹) for 1-Bromo-4-(phenylethynyl)benzene

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3050 | rsc.org |

| C=C Stretch (Aromatic) | 1599, 1504, 1492, 1478, 1441 | rsc.org |

| C-H Bend (Out-of-plane) | 828, 821, 751, 739, 688 | rsc.org |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns of these compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. rsc.org

The mass spectrum of a compound containing a bromine atom will show a distinctive M/M+2 isotopic pattern with nearly equal intensities, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A common fragmentation pathway for aromatic compounds with a benzylic substituent is the formation of a stable tropylium (B1234903) ion. youtube.com For compounds like this compound, a likely fragmentation involves the loss of the bromine radical to form a stable benzyl-type cation. youtube.comlibretexts.org

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Assessment

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions and emissive properties of these conjugated systems. The absorption and emission characteristics are highly dependent on the molecular structure and the surrounding environment.

Analysis of Excitation and Emission Profiles in Various Media

The UV-Vis absorption spectra of phenylethynylbenzene derivatives are characterized by intense bands corresponding to π-π* transitions. For example, 1,4-bis(phenylethynyl)benzene (B159325) in cyclohexane (B81311) exhibits absorption maxima that are indicative of its conjugated system. worktribe.comnih.govcapes.gov.br The emission spectra of these compounds can be influenced by the solvent. researchgate.net In some cases, wavelength-dependent excitation and emission spectra are observed, particularly in viscous media at low temperatures, suggesting slow conformational relaxation in the excited state. worktribe.comcapes.gov.br

Quantum Yield and Excited State Lifetime Measurements

The fluorescence quantum yield (Φf) and excited-state lifetime (τf) are key parameters that quantify the efficiency and dynamics of the emission process. For instance, a doubly bridged bis(phenylethynyl)benzene derivative was found to have a fluorescence quantum yield of 0.6 in cyclohexane with a lifetime of 0.5 ns at room temperature. nih.gov These values can be sensitive to the solvent environment; for some naphthalimide derivatives, the quantum yield is highest in nonpolar solvents and decreases significantly in polar solvents. nih.gov

Solvent Polarity Effects on Optical Behavior

The polarity of the solvent can significantly impact the absorption and emission spectra of these molecules, a phenomenon known as solvatochromism. researchgate.netevidentscientific.com An increase in solvent polarity often leads to a red-shift in the fluorescence emission spectrum, which can be explained by the stabilization of the excited state by the polar solvent molecules. evidentscientific.com This effect is particularly pronounced in molecules that have a larger dipole moment in the excited state compared to the ground state. The relationship between the Stokes shift and solvent polarity can be analyzed using models like the Lippert-Mataga equation to provide insights into the electronic nature of the excited state. researchgate.netnih.gov

Table 3: Photophysical Data for a Doubly Bridged Bis(phenylethynyl)benzene in Different Conditions

| Condition | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Reference |

| n-hexane (RT) | 325 | 356 | 0.6 (in cyclohexane) | 0.5 | nih.gov |

| EPA glass (77 K) | - | 356, 511 (phosphorescence) | - | 0.8 | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, single-crystal X-ray diffraction would provide invaluable information regarding bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's bulk properties.

In a typical analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to construct an electron density map of the unit cell, from which the atomic positions can be determined and refined.

For a hypothetical crystal structure of a this compound derivative, one would expect to observe specific structural features. The molecule would likely exhibit a nearly planar conformation due to the conjugated system of the phenyl and ethynyl (B1212043) groups. The phenyl rings may be twisted relative to each other, and the degree of this torsion would influence the extent of electronic communication across the molecule. Key intermolecular interactions, such as halogen bonding involving the bromine atom, π-π stacking between the aromatic rings, and C-H···π interactions, would play a significant role in the crystal packing. These non-covalent interactions are fundamental in determining the solid-state properties, including melting point, solubility, and charge transport characteristics.

A study on (Z)-1-bromo-1-nitro-2-phenylethene, a compound with some structural similarities, revealed an orthorhombic crystal system with the space group Pbca. bldpharm.comgrowingscience.com While this specific system and space group may not be identical for this compound, it highlights the detailed structural parameters that can be obtained.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 18.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1415.25 |

| Z | 4 |

Electrochemical Characterization Techniques

Electrochemical methods are powerful tools for probing the redox properties of molecules, providing insights into their ability to accept or donate electrons. For π-conjugated systems like this compound derivatives, these techniques are essential for evaluating their potential in electronic applications.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of a substance. In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a final potential and then back to the start. The resulting current is plotted against the applied potential, yielding a cyclic voltammogram.

For a this compound derivative, CV would reveal its oxidation and reduction potentials. The oxidation event would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO), while reduction would involve the addition of an electron to the lowest unoccupied molecular orbital (LUMO). The reversibility of these processes provides information about the stability of the resulting radical ions. For instance, studies on other conjugated aromatic compounds have shown that the electrochemical behavior is highly dependent on the solvent and supporting electrolyte used. mdpi.comxmu.edu.cn

The presence of the electron-withdrawing bromomethyl group and the extended π-conjugation of the phenylethynyl moiety would influence the redox potentials. It is expected that the oxidation potential would be sensitive to the electron-donating or -withdrawing nature of any additional substituents on the phenyl rings.

Table 2: Illustrative Cyclic Voltammetry Data for a Phenylethynylbenzene Derivative

| Process | E¹/² (V vs. Fc/Fc⁺) | Peak Separation (ΔEp, mV) |

|---|---|---|

| First Oxidation | +0.85 | 70 |

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the changes in the electronic structure of a molecule as it undergoes oxidation or reduction. mdpi.compalmsens.com By recording the UV-Vis-NIR absorption spectra of a this compound derivative at different applied potentials, the electronic transitions of the neutral species, as well as the generated radical cations and anions, can be characterized.

Upon oxidation, the formation of a radical cation would lead to the appearance of new absorption bands in the visible or near-infrared region, corresponding to transitions from newly occupied molecular orbitals to the singly occupied HOMO. Similarly, the formation of a radical anion upon reduction would result in new absorption features. The analysis of these spectral changes provides a detailed picture of the electronic structure of the charged species and their stability, which is crucial for understanding their behavior in optoelectronic devices.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for complementing experimental findings and providing a deeper understanding of the electronic structure and properties of molecules.

DFT calculations can provide optimized geometries and electronic structures of molecules. ohio-state.edu For a this compound derivative, DFT calculations would allow for the visualization and energy level determination of the frontier molecular orbitals, the HOMO and LUMO. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption and emission properties of the molecule. libretexts.org

The distribution of the HOMO and LUMO across the molecular framework can also be predicted. In conjugated systems like this, the HOMO and LUMO are typically delocalized over the π-system. The presence of the bromomethyl group could lead to some localization of these orbitals.

Table 3: Representative DFT Calculated Energies for a Phenylethynylbenzene Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, such as electronic absorption spectra. researchgate.netscirp.orgnih.govuci.edu By performing TD-DFT calculations, one can predict the vertical excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima and intensities in the experimental UV-Vis spectrum.

For a this compound derivative, TD-DFT calculations would help in assigning the observed absorption bands to specific electronic transitions, such as π-π* transitions within the conjugated system. By comparing the calculated spectrum with the experimental one, the accuracy of the computational model can be validated, and a more profound understanding of the photophysical processes can be achieved. These calculations are crucial for designing molecules with specific light-absorbing properties for applications in areas such as organic photovoltaics and photoredox catalysis.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Conformational Analysis and Intermolecular Interactions (e.g., Halogen Bonding)

The conformational flexibility and potential for specific intermolecular interactions of this compound are critical determinants of its solid-state architecture and its utility as a building block in crystal engineering and materials science. The molecule's structure, characterized by a rigid phenylethynyl backbone and a flexible bromomethyl group, allows for a range of conformational possibilities and non-covalent interactions.

Conformational Analysis

For benzyl (B1604629) chloride, for instance, mass-resolved resonance-enhanced two-photon ionization spectra have been used to probe the internal rotational motion of the chloromethyl group. nih.gov These studies, supported by molecular orbital calculations, have determined that the most stable conformation in the S1 excited state is when the C-Cl bond is orthogonal to the plane of the benzene ring. nih.gov For the ground state (S0), the potential barrier for this rotation is significantly lower, suggesting a greater degree of conformational freedom at room temperature. nih.gov

Computational studies on N-benzhydrylformamides with ortho-halogen substituents have also provided insights into the rotational barriers of aryl fragments, indicating that such barriers are generally low, on the order of a few kcal/mol, unless significant steric hindrance is present. mdpi.com In the case of this compound, the absence of ortho substituents on the benzene ring bearing the bromomethyl group suggests a relatively low barrier to rotation for this group.

Table 1: Calculated Rotational Barriers for Related Compounds

| Compound | Method | Calculated Rotational Barrier (kcal/mol) | Reference |

| N-benzhydrylformamide | DFT (M06-2X/6-311+G) | 2.5 | mdpi.com |

| ortho-iodo-N-benzhydrylformamide | DFT (M06-2X/6-311+G) | 9.8 | mdpi.com |

| Tribromomesitylene (in crystal) | DFT (B3PW91-GD3BJ/6-311+g(d,p)) | 4.8 - 9.8 (approx.) | mdpi.com |

Note: The data presented is for related compounds to infer the behavior of this compound due to the absence of direct studies on the target molecule. The rotational barriers are for different rotating groups but provide a general idea of the energies involved in such conformational changes.

Intermolecular Interactions and Halogen Bonding

The bromine atom in this compound is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophilic species (halogen bond acceptor). acs.org This interaction is directional and has emerged as a powerful tool in the rational design of cocrystals and other supramolecular assemblies. nih.govnih.gov

The strength of a halogen bond generally increases with the polarizability of the halogen atom and the electron-withdrawing character of the group to which it is attached. In this compound, the bromine atom is attached to an sp³-hybridized carbon, which is in turn bonded to an sp²-hybridized carbon of the benzene ring. This arrangement can influence the electrophilic character of the bromine atom.

While specific studies on halogen bonding in cocrystals of this compound are not prevalent in the literature, extensive research on other halogenated organic molecules provides a framework for understanding its potential interactions. For example, studies on cocrystals of 1,4-diiodotetrafluorobenzene (B1199613) with various Lewis bases have demonstrated the formation of robust halogen-bonded networks. nih.gov

In the solid state, this compound can potentially engage in several types of intermolecular interactions:

Halogen Bonding: The bromine atom can form halogen bonds with suitable acceptors, such as nitrogen or oxygen atoms in a co-former molecule, or potentially with the π-system of the phenylethynyl group of a neighboring molecule.

π-π Stacking: The electron-rich aromatic rings of the phenylethynyl moiety can participate in π-π stacking interactions, which are crucial in the packing of many aromatic compounds. nih.gov

C-H···π Interactions: The hydrogen atoms of the benzene rings and the methylene (B1212753) group can interact with the π-electron clouds of adjacent molecules.

The interplay of these various intermolecular forces will ultimately dictate the final crystal structure of this compound and its derivatives. The understanding and control of these interactions are paramount for the design of new materials with desired photophysical or electronic properties. nih.gov

Applications in Contemporary Chemical Research

Role in Organic Material Science

The structural characteristics of 1-(bromomethyl)-4-(phenylethynyl)benzene make it an attractive starting material for the development of advanced organic materials. The phenylethynyl group provides a conjugated system that can be extended to create larger π-conjugated structures with interesting photophysical and electronic properties. The bromomethyl group, on the other hand, offers a convenient handle for further chemical modifications, allowing for the covalent attachment of this building block to other molecules or polymer chains.

Photoinitiator Development for Polymerization Processes

While direct application of this compound as a photoinitiator is not extensively documented in publicly available literature, its structural motifs are relevant to the design of new photoinitiating systems. The phenylethynyl moiety can be incorporated into larger chromophores designed to absorb light at specific wavelengths. The bromomethyl group can be converted into other functional groups that can initiate polymerization upon photolytic cleavage. For instance, it could be used to synthesize more complex molecules that act as Type I (photo-cleavage) or Type II (hydrogen abstraction) photoinitiators.

The general principle of photoinitiated polymerization involves the generation of reactive species (radicals or cations) upon exposure to light, which then initiate the polymerization of monomers. The design of effective photoinitiators often involves the integration of a light-absorbing part and a part that can generate the initiating species. The this compound scaffold could, in principle, be elaborated into such a structure.

Precursors for Organic Light-Emitting Diode (OLED) Components

The rigid and planar structure of the phenylethynyl group in this compound makes it a suitable building block for the synthesis of materials for organic light-emitting diodes (OLEDs). The extended π-conjugation is essential for charge transport and luminescence in OLED materials. The bromomethyl group allows for the incorporation of this building block into larger conjugated systems or polymers that can function as emissive layers, charge-transport layers, or host materials in OLED devices.

Building Blocks for Fluorescent Probes and Chemosensors

The phenylethynylbenzene core of this compound provides a fluorophoric unit that can be functionalized to create fluorescent probes and chemosensors. The fluorescence properties of such molecules can be sensitive to their local environment, allowing for the detection of specific analytes. The bromomethyl group serves as a reactive site for attaching a receptor unit that can selectively bind to the target analyte.

Upon binding of the analyte to the receptor, a change in the fluorescence of the phenylethynylbenzene fluorophore can be observed, such as an increase or decrease in intensity, or a shift in the emission wavelength. This "turn-on" or "turn-off" response allows for the quantitative detection of the analyte. While specific examples of fluorescent probes directly synthesized from this compound are not widely reported, the fundamental design principles of fluorescent sensors suggest its utility as a starting material in this area.

Contributions to Catalysis Research

The versatility of this compound also extends to the field of catalysis, where it can be employed in the design of catalyst ligands and for the immobilization of catalytic species.

Ligand Design for Organometallic Catalysts

The phenylethynyl group in this compound can be incorporated into the structure of ligands for organometallic catalysts. The electronic properties of the ligand can be tuned by modifying the substituents on the phenyl rings, which in turn can influence the activity and selectivity of the metal catalyst. The bromomethyl group can be used to attach the ligand to other molecules or to a solid support.

For instance, the alkyne functionality can coordinate to a metal center, or the entire phenylethynylbenzene unit can be part of a larger ligand framework. The ability to create a diverse range of ligands from this building block makes it a valuable tool for the development of new and improved catalysts for a variety of chemical transformations.

Immobilization of Catalytic Species

The reactive bromomethyl group of this compound provides a means to covalently attach catalytic species to a solid support. This process, known as immobilization, is crucial for the development of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

Advanced Polymer Synthesis and Functionalization

The unique structure of this compound, with two distinct reactive sites, allows for its theoretical application in both the direct synthesis of polymers and the subsequent modification of existing polymer chains.

Conjugated polymers are a class of materials characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons and unique optoelectronic properties. Step-growth polymerization is a primary method for their synthesis, often relying on cross-coupling reactions.

While direct polymerization of this compound via step-growth methods has not been specifically reported, its structure is amenable to such reactions. The phenylethynyl moiety can participate in well-established polymerizations like Sonogashira or Glaser coupling. For instance, oxidative coupling of the terminal alkyne could theoretically lead to the formation of poly(phenylene butadiynylene)s. However, the high reactivity of the benzylic bromide group would likely need to be protected or would lead to cross-linking, a challenge that may explain the absence of such studies in the literature. A more plausible approach involves its use as a co-monomer in A-B type step-growth polymerizations where the benzylic bromide could be converted to other functional groups suitable for polymerization.

Post-polymerization modification is a powerful strategy for creating a diverse library of functional polymers from a single parent polymer. fishersci.com This approach avoids the complexities of synthesizing and polymerizing functionalized monomers. rsc.orgrsc.org The dual functionality of this compound makes it an excellent candidate for this purpose, where it can be attached to a pre-formed polymer to introduce new functionalities.

The highly reactive benzylic bromide can be used to modify polymers containing nucleophilic side chains (e.g., hydroxyl, amino, or thiol groups) through simple nucleophilic substitution reactions. This would append the phenylethynyl group to the polymer backbone.

Conversely, the alkyne group is a versatile handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A polymer with pendant azide (B81097) groups could be efficiently functionalized by reacting it with this compound, thereby introducing both the aromatic spacer and the reactive benzylic bromide for further modifications.

Interactive Table: Potential Post-Polymerization Reactions

| Reactive Group on Compound | Polymer Functional Group | Reaction Type | Resulting Linkage |

| Benzylic Bromide | Pendant -OH (alcohol) | Williamson Ether Synthesis | Ether |

| Benzylic Bromide | Pendant -NH2 (amine) | N-Alkylation | Secondary Amine |

| Benzylic Bromide | Pendant -SH (thiol) | Thioetherification | Thioether |

| Alkyne | Pendant -N3 (azide) | CuAAC Click Chemistry | Triazole |

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The rigid, aromatic structure of this compound makes it an intriguing building block for designing self-assembling systems and ordered nanomaterials.

The design of molecules that can interact in predictable ways is fundamental to creating complex supramolecular architectures. researchgate.net The phenylethynyl backbone is known to participate in π-π stacking interactions, a key driving force for the aggregation of flat, aromatic molecules. nih.gov Furthermore, the bromine atom in the benzylic position can act as a halogen bond donor, interacting with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules. researchgate.net

The self-assembly of small molecules can lead to the formation of well-defined, ordered nanostructures such as nanofibers, vesicles, and organogels. Molecules incorporating rigid, π-conjugated frameworks like phenylethynylbenzene are known to be effective gelators, forming fibrous networks through a combination of hydrogen bonding and π-π stacking.

By derivatizing the benzylic bromide of this compound—for example, by converting it to an amide or urea—one could introduce strong hydrogen-bonding motifs. The combination of these directional hydrogen bonds with the π-stacking of the phenylethynyl core could drive the self-assembly process, leading to the formation of ordered, functional nanomaterials. The specific morphology and properties of these nanostructures would be highly dependent on the nature of the functional group introduced at the benzylic position.

Theoretical and Mechanistic Insights into the Reactivity and Properties of 1 Bromomethyl 4 Phenylethynyl Benzene

Electronic Structure and Aromaticity Studies

The electronic properties of 1-(bromomethyl)-4-(phenylethynyl)benzene are determined by the interplay of its three key components: the central benzene (B151609) ring, the phenylethynyl substituent, and the bromomethyl substituent. The molecule's foundation is the diphenylacetylene (B1204595) framework, which creates an extended π-conjugated system across the two phenyl rings and the ethynyl (B1212043) linker.

Quantum-chemical calculations on related oligo(phenylethynyl)benzenes have shown that the electronic structure is characterized by delocalized π-orbitals that are crucial for its photophysical properties. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are typically π and π* orbitals, respectively, distributed across the entire conjugated backbone.

The introduction of substituents on the terminal phenyl rings modifies this electronic landscape.

Phenylethynyl Group (–C≡C–Ph): This group acts primarily as a π-system extender. It participates in conjugation, lowering the HOMO-LUMO gap compared to a simple benzene ring, which results in a bathochromic (red) shift in the molecule's absorption spectrum.

Bromomethyl Group (–CH2Br): This group is primarily an inductively electron-withdrawing group due to the electronegativity of the bromine atom. However, it is not directly conjugated with the π-system of the benzene ring because of the insulating sp³-hybridized methylene (B1212753) (–CH2–) bridge. Its effect on the aromaticity of the ring is therefore mainly electronic and less through resonance.

Aromaticity, a key feature of the benzene rings, is expected to be largely retained. Computational methods like Nucleus-Independent Chemical Shift (NICS) calculations could be employed to quantify the aromaticity of both phenyl rings. It is anticipated that the NICS values would be characteristic of substituted aromatic systems, with minor perturbations induced by the substituents.

Table 1: Predicted Electronic Contributions of Substituents in this compound

| Substituent | Position | Primary Electronic Effect | Expected Impact on Benzene Ring |

| Phenylethynyl | para | π-conjugation, weak electron-withdrawal | Extension of π-system, delocalization |